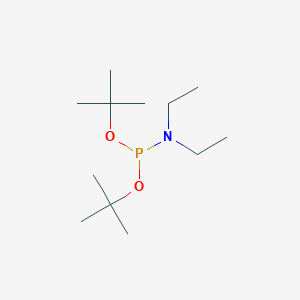

Di-tert-butyl N,N-diethylphosphoramidite

Description

Properties

IUPAC Name |

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28NO2P/c1-9-13(10-2)16(14-11(3,4)5)15-12(6,7)8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKSUQKELVOKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401241 | |

| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117924-33-1 | |

| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl N,N-Diethylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on Di-tert-butyl N,N-diethylphosphoramidite, focusing on its chemical properties, synthesis, and applications in oligonucleotide synthesis and drug development.

Introduction

This compound is a key phosphitylating reagent utilized in organic synthesis, most notably in the construction of synthetic oligonucleotides, which are foundational to numerous areas of modern drug development and molecular biology.[1][2] Its unique chemical structure allows for the efficient and controlled formation of phosphite triester linkages, the precursors to the phosphodiester backbone of DNA and RNA.[] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and its role in the broader context of therapeutic and diagnostic development.

Chemical and Physical Properties

This compound is a combustible liquid that is sensitive to moisture.[4] It is essential to handle this reagent under an inert atmosphere and store it under refrigerated conditions (2-8°C) to prevent degradation.[][6]

| Property | Value | Reference |

| Molecular Formula | C12H28NO2P | [] |

| Molecular Weight | 249.33 g/mol | [] |

| CAS Number | 117924-33-1 | [] |

| Appearance | Liquid | [] |

| Density | 0.896 g/mL at 25°C | [4][] |

| Boiling Point | 39-41°C at 0.3 mmHg | [4][] |

| Refractive Index | n20/D 1.434 | [4][] |

| Flash Point | 78°C (172.4°F) - closed cup | [] |

| Solubility | Soluble in chloroform and methanol; hydrolyzes in water. | [4] |

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, the general synthesis of phosphoramidites involves the reaction of a protected nucleoside with a phosphitylating agent. In the case of this compound, the synthesis would involve the reaction of di-tert-butyl phosphite with N,N-diethylamine in the presence of a suitable coupling agent.

A general representation of the synthesis is as follows:

References

- 1. nbinno.com [nbinno.com]

- 2. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]

- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 6. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

Di-tert-butyl N,N-diethylphosphoramidite chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Di-tert-butyl N,N-diethylphosphoramidite. It includes detailed experimental protocols for its primary application and summarizes key quantitative data for easy reference.

Chemical Structure and Overview

This compound is a key organophosphorus reagent widely utilized in synthetic organic chemistry. Its structure features a central trivalent phosphorus atom bonded to a diethylamino group and two tert-butoxy groups. This configuration makes it an effective phosphitylating agent, particularly in the automated solid-phase synthesis of oligonucleotides, where it serves as a precursor to the phosphite triester linkage that is subsequently oxidized to the natural phosphate backbone.

Chemical Structure:

Physicochemical and Safety Properties

The properties of this compound are summarized below. The compound is a combustible liquid that is sensitive to moisture and should be handled accordingly in a laboratory setting.[]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 117924-33-1 | |

| Molecular Formula | C12H28NO2P | |

| Molecular Weight | 249.33 g/mol | |

| Appearance | Liquid | |

| Density | 0.896 g/mL at 25 °C | |

| Boiling Point | 39-41 °C at 0.3 mmHg | |

| Refractive Index | n20/D 1.434 | |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Solubility | Hydrolyzes in water. Soluble in chloroform and methanol. | [] |

| Storage Temperature | 2-8°C |

Table 2: Safety and Hazard Information

| Identifier | Code | Description |

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

| Precautionary Codes | P261, P264, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray, Wash skin thoroughly after handling, Wear protective gloves/ eye protection/ face protection. |

Spectroscopic Data

Detailed spectroscopic analysis is essential for quality control and reaction monitoring. While full spectra should be acquired for each batch, typical NMR chemical shift ranges are provided below for reference.

Table 3: Typical NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~1.0 | Triplet | Protons of the methyl groups (-CH₃) on the diethylamino moiety. |

| ~3.0-3.2 | Multiplet | Protons of the methylene groups (-CH₂-) on the diethylamino moiety. | |

| ~1.4 | Singlet | Protons of the methyl groups on the two tert-butyl (-C(CH₃)₃) moieties. | |

| ³¹P NMR | 130 - 150 | Singlet | The chemical shift is characteristic for trivalent phosphoramidites.[2] The exact value can vary based on solvent and concentration. |

Core Application: Solid-Phase Oligonucleotide Synthesis

The primary application of phosphoramidite reagents is in the automated solid-phase synthesis of DNA and RNA oligonucleotides. The synthesis is a cyclical process that sequentially adds one nucleotide at a time to a growing chain attached to a solid support.[3] Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Experimental Protocols

The following section details the standard protocols for each step in the phosphoramidite-based oligonucleotide synthesis cycle. These steps are typically performed sequentially in an automated DNA synthesizer.

Protocol 1: Deblocking (Detritylation)

-

Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure:

-

The solid support resin within the synthesis column is washed with an anhydrous solvent, typically acetonitrile.

-

The deblocking solution (3% TCA in DCM) is passed through the column for approximately 50-60 seconds.[3]

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid, which would inhibit the subsequent coupling step.

-

The orange-colored DMT cation washout can be collected for spectrophotometric quantification to monitor synthesis efficiency.

-

Protocol 2: Coupling

-

Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming nucleoside phosphoramidite.

-

Reagents:

-

Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure:

-

The phosphoramidite solution and the activator solution are drawn from their respective reservoirs and delivered simultaneously to the synthesis column.[4]

-

Inside the column, the activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This activated intermediate rapidly reacts with the free 5'-hydroxyl group on the solid support.

-

The reaction is allowed to proceed for a specified time (typically 30-180 seconds, depending on the specific nucleoside).[5]

-

Following the coupling, the column is washed with anhydrous acetonitrile to remove excess reagents and the diisopropylamine byproduct.[4]

-

Protocol 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and forming deletion mutant sequences.

-

Reagents:

-

Capping Reagent A: Acetic anhydride, typically in a mixture of tetrahydrofuran (THF) and pyridine or lutidine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure:

-

The two capping reagents are delivered to the synthesis column.

-

The mixture acetylates any unreacted 5'-hydroxyl groups, rendering them inert.

-

The reaction is allowed to proceed for 30-60 seconds.[4]

-

The column is washed again with anhydrous acetonitrile.

-

Protocol 4: Oxidation

-

Objective: To convert the unstable trivalent phosphite triester linkage into a stable pentavalent phosphate triester, which mirrors the natural phosphodiester backbone of DNA.

-

Reagent: Oxidizing solution, typically 0.02 M Iodine in a mixture of THF, pyridine, and water.

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The iodine, in the presence of water, rapidly oxidizes the P(III) center to a P(V) center.

-

The reaction is typically complete within 30-60 seconds.[4]

-

The column is washed with anhydrous acetonitrile, completing one full cycle of nucleotide addition. The process is then repeated, starting with the deblocking step for the newly added nucleotide.

-

Protocol 5: Final Cleavage and Deprotection

-

Objective: After the final synthesis cycle, to cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.

-

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Procedure:

-

The solid support is transferred from the synthesis column to a vial.

-

The cleavage and deprotection solution is added to the vial.

-

The vial is sealed and incubated at a specified temperature (e.g., 55 °C) for a set period (e.g., 5-8 hours), depending on the base-protecting groups used.

-

After incubation, the solution containing the fully deprotected oligonucleotide is collected, and the solid support is washed to recover any remaining product. The resulting solution is then typically dried down before purification.

-

References

Synthesis of Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Di-tert-butyl N,N-diethylphosphoramidite, a key reagent in oligonucleotide synthesis and other specialized organic transformations. While a specific, detailed experimental protocol from a peer-reviewed journal article or patent for this exact molecule has not been identified in the public domain, this document outlines a highly plausible and chemically sound synthetic pathway. The proposed methodology is based on established principles of phosphorus chemistry and analogous reactions reported for similar phosphoramidite compounds. This guide includes a summary of the compound's physicochemical properties, a detailed hypothetical experimental protocol, and a visual representation of the synthetic pathway.

Introduction

This compound is a trivalent phosphorus compound characterized by two tert-butoxy groups and one diethylamino group attached to a central phosphorus atom. Its utility primarily lies in its role as a phosphitylating agent, particularly in the construction of phosphite triester linkages in automated solid-phase oligonucleotide synthesis. The sterically hindered tert-butyl groups offer a degree of stability, while the diethylamino moiety provides a reactive site for nucleophilic substitution by hydroxyl groups, typically activated by a weak acid.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 117924-33-1 |

| Molecular Formula | C₁₂H₂₈NO₂P |

| Molecular Weight | 249.33 g/mol |

| Appearance | Liquid |

| Density | 0.896 g/mL at 25 °C |

| Boiling Point | 39-41 °C at 0.3 mmHg |

| Refractive Index | n20/D 1.434 |

Proposed Synthesis Pathway

The most probable synthetic route to this compound involves a two-step, one-pot reaction starting from phosphorus trichloride (PCl₃). The first step is the sequential substitution of two chloride atoms with tert-butoxy groups from tert-butanol. The resulting intermediate, di-tert-butyl chlorophosphite, is then reacted with diethylamine to yield the final product. A base, such as triethylamine or pyridine, is typically used to scavenge the hydrogen chloride generated in both steps.

Caption: Proposed two-step, one-pot synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on general knowledge of phosphoramidite synthesis and has not been experimentally validated. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous tert-butanol

-

Anhydrous diethylamine

-

Anhydrous triethylamine

-

Anhydrous hexane (or other inert solvent like toluene)

-

Anhydrous diethyl ether

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnels

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen) supply

-

Schlenk line or similar apparatus for inert atmosphere techniques

-

Ice-salt bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet is dried in an oven and assembled hot under a stream of argon. The flask is charged with anhydrous hexane (200 mL) and phosphorus trichloride (e.g., 0.1 mol). The flask is cooled to -10 °C using an ice-salt bath.

-

Formation of Di-tert-butyl chlorophosphite: A solution of anhydrous tert-butanol (0.2 mol) and anhydrous triethylamine (0.2 mol) in anhydrous hexane (100 mL) is prepared and added to the dropping funnel. This solution is added dropwise to the stirred PCl₃ solution over 1-2 hours, maintaining the internal temperature below 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. A white precipitate of triethylamine hydrochloride will form.

-

Formation of this compound: The reaction mixture is cooled again to -10 °C. A solution of anhydrous diethylamine (0.1 mol) and anhydrous triethylamine (0.1 mol) in anhydrous hexane (50 mL) is added dropwise over 1 hour, keeping the temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture, containing a significant amount of triethylamine hydrochloride precipitate, is filtered under an inert atmosphere through a pad of Celite®. The filter cake is washed with anhydrous diethyl ether (2 x 50 mL).

-

Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to afford this compound as a colorless liquid.

Table 2: Hypothetical Reaction Parameters

| Parameter | Value |

| Stoichiometry (PCl₃ : t-BuOH : Et₂NH) | 1 : 2 : 1 |

| Base (Triethylamine) | 3 equivalents |

| Solvent | Anhydrous Hexane |

| Reaction Temperature | -10 °C to Room Temperature |

| Reaction Time | ~18 hours |

| Purification Method | Vacuum Distillation |

| Expected Yield | 60-80% (estimated) |

Logical Workflow of the Synthesis

The logical progression of the synthesis, from starting materials to the final purified product, is depicted in the following workflow diagram.

Caption: Logical workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide presents a viable, though hypothetical, synthetic pathway for this compound. The proposed method leverages common and well-understood reactions in phosphorus chemistry. Researchers and drug development professionals seeking to prepare this reagent are encouraged to use this guide as a starting point for their own experimental design, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Further investigation into proprietary databases and chemical synthesis literature may yet uncover a specific published protocol.

Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide for Researchers

CAS Number: 117924-33-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical reagent Di-tert-butyl N,N-diethylphosphoramidite. This document provides detailed information on its properties, applications, and a representative experimental protocol for its use in phosphorylation reactions.

Chemical and Physical Properties

This compound is a key reagent in organic synthesis, particularly in the phosphorylation of alcohols. Its physical and chemical properties are summarized in the tables below.[1][2]

Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 117924-33-1 |

| Molecular Formula | C12H28NO2P |

| Molecular Weight | 249.33 g/mol |

| Synonyms | Bis(1,1-dimethylethyl) N,N-diethylphosphoramidite, Di-tert-butyl diethylphosphoramidite |

Physical Properties

| Property | Value |

| Appearance | Liquid |

| Density | 0.896 g/mL at 25 °C |

| Boiling Point | 39-41 °C at 0.3 mmHg |

| Refractive Index | n20/D 1.434 |

| Solubility | Soluble in chloroform and methanol; hydrolyzes in water.[2] |

Technical Data

| Parameter | Value |

| Assay | ≥93% |

| Storage Temperature | 2-8°C |

| Stability | Moisture Sensitive |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Applications in Organic Synthesis

The primary application of this compound is as a phosphitylating agent for the phosphorylation of alcohols. This reaction is a crucial step in the synthesis of various biologically important molecules, most notably phosphopeptides.

The general mechanism involves the activation of the phosphoramidite with a weak acid, such as 1H-tetrazole, followed by nucleophilic attack from the hydroxyl group of the alcohol. The resulting phosphite triester is then oxidized to the more stable phosphate triester.

Phosphorylation of Alcohols

Caption: General workflow for the phosphorylation of an alcohol.

Solid-Phase Synthesis of Phosphopeptides

A significant application of this reagent is in the "global" phosphorylation of peptides during solid-phase peptide synthesis (SPPS). In this approach, the peptide is first assembled on a solid support, and then the hydroxyl-containing amino acid residues (serine, threonine, or tyrosine) are phosphorylated.[3]

Caption: Application in solid-phase phosphopeptide synthesis.

Experimental Protocols

The following is a representative protocol for the phosphorylation of a protected amino acid, such as Fmoc-Ser-OH, using this compound. This protocol is based on established methodologies for phosphopeptide synthesis.[3]

Materials and Reagents

-

Fmoc-Ser-OH (or other alcohol substrate)

-

This compound

-

1H-Tetrazole (as a solution in anhydrous acetonitrile, e.g., 0.45 M)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine)

-

Silica gel for column chromatography

Procedure

Step 1: Phosphitylation

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equivalent) in anhydrous DCM or THF.

-

Add the 1H-tetrazole solution (1.1 to 1.5 equivalents).

-

To this stirring solution, add this compound (1.2 to 1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting alcohol is consumed.

Step 2: Oxidation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the oxidizing agent (1.5 equivalents). If using m-CPBA, it can be added as a solid in portions or as a solution in DCM. If using t-BuOOH, it is typically added as a solution in decane.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC or ³¹P NMR indicates complete conversion of the phosphite triester to the phosphate triester.

Step 3: Workup and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-tert-butyl protected phosphate triester.

Step 4: Deprotection (Optional)

The di-tert-butyl protecting groups can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), if the final product requires a free phosphate group.

Conclusion

This compound is a valuable and efficient reagent for the phosphorylation of alcohols, with significant applications in the synthesis of phosphopeptides and other phosphorylated molecules. Its use, in conjunction with a suitable activator and oxidizing agent, provides a reliable method for the introduction of a phosphate group. Proper handling and adherence to established protocols are essential for successful and safe utilization of this reagent in a research setting.

References

Physical and chemical properties of Di-tert-butyl N,N-diethylphosphoramidite.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl N,N-diethylphosphoramidite is a key reagent in synthetic organic chemistry, primarily utilized as a phosphitylating agent in the construction of oligonucleotides, the building blocks of DNA and RNA. Its role is critical in the pharmaceutical industry, particularly in the development of nucleic acid-based therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and application in solid-phase oligonucleotide synthesis.

Physical and Chemical Properties

This compound is a moisture-sensitive liquid that requires careful handling and storage under anhydrous conditions. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈NO₂P | |

| Molecular Weight | 249.33 g/mol | |

| Appearance | Liquid | |

| Density | 0.896 g/mL at 25 °C | |

| Boiling Point | 39-41 °C at 0.3 mmHg | |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.434 | |

| Water Solubility | Hydrolyzes | [1] |

| Solubility | Soluble in chloroform and methanol | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of this compound. The following tables summarize the expected chemical shifts for its ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃ (tert-butyl) | ~1.45 | s | - |

| CH₂ (ethyl) | ~3.1-3.3 | m | - |

| CH₃ (ethyl) | ~1.0-1.2 | t | ~7 Hz |

Note: The methylene protons of the ethyl group are diastereotopic and may appear as a complex multiplet.

¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C(CH₃)₃ | ~80 |

| C(CH₃)₃ | ~31 |

| N-CH₂ | ~42 |

| N-CH₂-CH₃ | ~15 |

³¹P NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Reference |

| ³¹P | ~149-150 | [2] |

Note: The ³¹P NMR spectrum of phosphoramidites typically shows a single sharp peak. The chemical shift is referenced to 85% H₃PO₄.

Chemical Reactivity and Applications

The primary application of this compound is in the phosphoramidite method of solid-phase oligonucleotide synthesis. In this process, it serves as a building block for the formation of the phosphite triester linkage between nucleosides.

The key reactive center is the trivalent phosphorus atom, which is susceptible to nucleophilic attack. The diethylamino group is a good leaving group upon protonation by a weak acid activator, such as tetrazole. This activation step generates a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of a growing oligonucleotide chain.

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis of dialkyl N,N-dialkylphosphoramidites is typically achieved through the reaction of phosphorus trichloride with the corresponding alcohol and amine in the presence of a base to neutralize the HCl byproduct.[3][4]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous tert-butanol

-

Anhydrous diethylamine

-

Anhydrous triethylamine (or other non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable solvent)

Procedure:

-

A solution of anhydrous diethylamine and anhydrous triethylamine in anhydrous diethyl ether is cooled to 0°C in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Phosphorus trichloride is added dropwise to the stirred solution while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is cooled again to 0°C, and a solution of anhydrous tert-butanol in anhydrous diethyl ether is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The triethylamine hydrochloride salt is removed by filtration under a nitrogen atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Solid-Phase Oligonucleotide Synthesis: Coupling Step

The following is a generalized protocol for the coupling step in automated solid-phase oligonucleotide synthesis using a phosphoramidite reagent like this compound.

Materials:

-

Controlled Pore Glass (CPG) solid support with the first nucleoside attached

-

This compound (or other desired nucleoside phosphoramidite) solution in anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile)

-

Anhydrous acetonitrile for washing

Procedure (within an automated DNA synthesizer):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with a solution of a weak acid (e.g., 3% trichloroacetic acid in dichloromethane).

-

Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column containing the solid support. The reaction is allowed to proceed for a specific time (typically 30-180 seconds) to ensure complete coupling of the phosphoramidite to the free 5'-hydroxyl group.

-

Washing: The solid support is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Washing: The solid support is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition. The cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Visualizations

Logical Relationship of Synthesis

References

The Core Mechanism of Phosphoramidite Reagents in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite method, first introduced in the early 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation.[1][2] This in-depth technical guide elucidates the core mechanism of action of phosphoramidite reagents, providing a detailed overview of the synthesis cycle, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals.

The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to a growing chain attached to a solid support.[1] This method proceeds in the 3' to 5' direction and comprises four key chemical reactions: detritylation (deblocking), coupling, capping, and oxidation.[3][4]

The Four-Step Synthesis Cycle

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside anchored to the solid support.[1] This step is crucial as it exposes a reactive hydroxyl group for the subsequent coupling reaction.[5] The removal of the DMT group is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent like dichloromethane.[1][6] The resulting DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of each coupling step.[6][7]

Experimental Protocol: Detritylation

| Step | Action | Reagent | Duration |

| 1 | Deliver deblocking solution | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 60-180 seconds |

| 2 | Wash | Anhydrous Acetonitrile | As required |

Note: Prolonged exposure to acid can lead to depurination, especially for adenine and guanine bases, which can decrease the yield of the final product.[5][8]

References

- 1. benchchem.com [benchchem.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. alfachemic.com [alfachemic.com]

- 4. idtdna.com [idtdna.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. DNA寡核苷酸合成_PCR-默克生命科学 [sigmaaldrich.cn]

- 7. atdbio.com [atdbio.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

Di-tert-butyl N,N-diethylphosphoramidite: A Comprehensive Technical Guide for Phosphitylation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of Di-tert-butyl N,N-diethylphosphoramidite, a key phosphitylating agent in modern organic synthesis, particularly in the field of oligonucleotide and phosphate prodrug development. This document elucidates the core characteristics, reactivity, and applications of this reagent, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Introduction

This compound is a trivalent phosphorus compound widely employed for the efficient introduction of a phosphite group onto a hydroxyl moiety. Its bulky tert-butyl protecting groups and the diethylamino leaving group confer specific reactivity and stability profiles that are advantageous in various synthetic contexts. This guide serves as a technical resource for researchers leveraging this reagent in their synthetic endeavors.

Core Characteristics

This compound is a colorless to light yellow liquid that is soluble in many organic solvents but sensitive to moisture.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117924-33-1 | [1] |

| Molecular Formula | C₁₂H₂₈NO₂P | [1] |

| Molecular Weight | 249.33 g/mol | [2] |

| Density | 0.896 g/mL at 25 °C | [2] |

| Boiling Point | 39-41 °C at 0.3 mmHg | [2] |

| Refractive Index | n20/D 1.434 | [2] |

| Storage Temperature | 2-8°C | [2] |

| Stability | Moisture Sensitive | [1] |

Reactivity and Mechanism of Phosphitylation

The primary function of this compound is to act as a phosphitylating agent for alcohols. The reaction proceeds via the activation of the phosphoramidite, typically with a weak acid activator such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the nitrogen atom of the diethylamino group, converting it into a good leaving group. The alcohol substrate then attacks the electrophilic phosphorus center, displacing the diethylamine and forming a phosphite triester product.

References

Di-tert-butyl N,N-diethylphosphoramidite molecular weight and formula.

Di-tert-butyl N,N-diethylphosphoramidite is a key phosphoramidite reagent utilized in synthetic organic chemistry, particularly in the field of oligonucleotide synthesis. Its chemical properties make it a valuable building block for the introduction of phosphite ester linkages, which are subsequently oxidized to the more stable phosphate linkages found in DNA and RNA. This document provides core technical data on its molecular properties.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. These data are essential for researchers in calculating stoichiometric quantities for reactions and for understanding the compound's physical behavior.

| Property | Value |

| Molecular Formula | C₁₂H₂₈NO₂P[1][2] |

| Molecular Weight | 249.33 g/mol [1][3] |

| Appearance | Liquid[3] |

| Density | 0.896 g/mL at 25 °C[1][2][3] |

| Boiling Point | 39-41 °C at 0.3 mmHg[1][3] |

| Refractive Index | n20/D 1.434[1][3] |

| Storage Temperature | 2-8°C[2][3] |

Chemical Structure and Data Representation

The structural information of this compound is fundamental to its reactivity. The relationship between its molecular formula and molecular weight is depicted in the diagram below.

Caption: Relationship between molecular formula and weight.

References

Spectroscopic and Structural Elucidation of Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) and analytical methodologies for the characterization of Di-tert-butyl N,N-diethylphosphoramidite. This phosphoramidite is a key reagent in oligonucleotide synthesis and other phosphorylation reactions, making its structural verification and purity assessment critical for successful downstream applications.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | m | 4H | -N(CH₂CH₃)₂ |

| ~1.4 | s | 18H | -OC(CH₃)₃ |

| ~1.1 | t | 6H | -N(CH₂CH₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~79 | -OC (CH₃)₃ |

| ~42 | -N(C H₂CH₃)₂ |

| ~31 | -OC(C H₃)₃ |

| ~15 | -N(CH₂C H₃)₂ |

³¹P NMR (Phosphorus-31 NMR) Data

| Chemical Shift (δ) ppm | Comments |

| ~145 - 150 | Broad singlet, characteristic for P(III) phosphoramidites. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2860 | Strong | C-H stretch (alkyl) |

| 1460 - 1440 | Medium | C-H bend (alkyl) |

| 1190 - 1170 | Strong | P-O-C stretch |

| 1040 - 1020 | Strong | C-O stretch |

| 980 - 950 | Medium | P-N stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 250.19 | [M+H]⁺ (Calculated Exact Mass: 249.1858) |

| 194.13 | [M - C₄H₉]⁺ (Loss of a tert-butyl group) |

| 176.12 | [M - OC₄H₉]⁺ (Loss of a tert-butoxy group) |

| 148.10 | [M - 2(C₄H₉)]⁺ (Loss of two tert-butyl groups) |

| 72.08 | [N(C₂H₅)₂]⁺ (Diethylamino fragment) |

Experimental Protocols

Given the air and moisture sensitivity of this compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

NMR Spectroscopy

-

Sample Preparation:

-

In an inert atmosphere glovebox, draw approximately 10-20 mg of this compound into a clean, dry syringe.

-

Inject the sample into a pre-dried NMR tube equipped with a J. Young valve or a sealed capillary containing a deuterated solvent (e.g., C₆D₆ or CDCl₃).

-

Add approximately 0.5 mL of the deuterated solvent to the NMR tube.

-

Seal the NMR tube securely before removing it from the glovebox.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

For ³¹P NMR, use a proton-decoupled pulse sequence. Reference the spectrum to an external standard of 85% H₃PO₄.

-

IR Spectroscopy

-

Sample Preparation (ATR-FTIR):

-

Inside a glovebox, place a small drop of the neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

After analysis, clean the ATR crystal thoroughly with an appropriate dry solvent (e.g., anhydrous hexane or dichloromethane) inside the glovebox.

-

Mass Spectrometry

-

Sample Preparation:

-

In a glovebox, prepare a dilute solution of the phosphoramidite in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) to a final concentration of approximately 1 mg/mL.[1]

-

-

Data Acquisition (ESI-MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Infuse the sample solution directly into the mass spectrometer or introduce it via liquid chromatography for purity analysis.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural confirmation.

References

The Cornerstone of Nucleic Acid Synthesis: A Technical Guide to Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, the ability to synthesize custom nucleic acid sequences with high fidelity is paramount. This capability underpins a vast array of applications, from fundamental research in molecular biology to the development of novel diagnostics and therapeutics. At the heart of this synthetic prowess lies the phosphoramidite, a class of chemical building blocks that has revolutionized the field of oligonucleotide synthesis. This in-depth technical guide delves into the core principles of phosphoramidite chemistry, providing a comprehensive understanding of their role in the creation of DNA and RNA molecules.

The Chemistry of Control: Understanding Phosphoramidites

Phosphoramidites are chemically modified nucleosides that serve as the monomers in the solid-phase synthesis of oligonucleotides.[1][2] Their structure is meticulously designed to control the reactivity of the nucleoside during the iterative process of chain elongation. Key to their function is the presence of protecting groups on the 5'-hydroxyl, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine), and the phosphorus atom itself.[2][3][4] These protecting groups prevent unwanted side reactions and ensure that the synthesis proceeds in the desired 3' to 5' direction.

The most common protecting group for the 5'-hydroxyl is the acid-labile dimethoxytrityl (DMT) group. The exocyclic amines are typically protected with base-labile groups such as benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) or dimethylformamidine (dmf) for guanine.[2][3] The phosphorus atom is protected with a β-cyanoethyl group, which is also removed under basic conditions.[4]

The Engine of Synthesis: The Phosphoramidite Solid-Phase Cycle

The synthesis of oligonucleotides using phosphoramidites is a cyclical process performed on an automated synthesizer. The growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG), which simplifies the purification at each step by allowing for the washing away of excess reagents.[5] Each cycle of nucleotide addition consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[6]

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA). This exposes the 5'-hydroxyl group, making it available for the next coupling reaction. The amount of the released DMT cation, which has a characteristic orange color, can be measured to monitor the efficiency of each coupling step in real-time.[7]

-

Coupling: The next nucleoside, in the form of a phosphoramidite, is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing chain.[] This reaction forms a phosphite triester linkage and is the crucial step for chain elongation. The efficiency of this step is critical for the overall yield and purity of the final oligonucleotide.

-

Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation with a reagent like acetic anhydride.[7] This renders them unreactive in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[6] This completes the addition of one nucleotide to the chain.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Insights: Coupling Efficiency and Yield

The success of oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency can significantly impact the yield of the full-length product, especially for longer oligonucleotides.[6][9]

| Oligonucleotide Length (bases) | Overall Yield at 98.5% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |

| 20 | 75.0% | 90.9% |

| 50 | 47.6% | 77.9% |

| 100 | 22.7% | 60.6% |

| 150 | 10.8% | 47.2% |

Table 1: Theoretical overall yield of full-length oligonucleotide based on coupling efficiency and length. Data compiled from multiple sources.[7][10]

The choice of protecting group on the phosphoramidite can influence coupling efficiency, particularly for guanosine, which is known to be more challenging.[11]

| Guanosine Protecting Group | Deprotection Conditions | Key Advantages |

| Isobutyryl (iBu) | Standard ammonium hydroxide | Traditional, well-established |

| Dimethylformamidine (dmf) | Faster deprotection with AMA (Ammonium hydroxide/Methylamine) | Reduced depurination, compatible with "UltraFAST" deprotection protocols[3] |

Table 2: Comparison of common protecting groups for guanosine phosphoramidite.[3]

Visualizing the Process: Synthesis and Experimental Workflows

To better understand the intricate processes involved, the following diagrams, created using the DOT language, illustrate the phosphoramidite synthesis cycle and a typical experimental workflow for screening antisense oligonucleotides.

Caption: The phosphoramidite solid-phase oligonucleotide synthesis cycle.

Caption: Experimental workflow for in vitro screening of antisense oligonucleotides.

Experimental Protocols

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.

Materials:

-

Appropriate nucleoside-loaded CPG solid support

-

Anhydrous acetonitrile

-

Deblocking solution (3% TCA or DCA in dichloromethane)

-

Phosphoramidite solutions (0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (0.02 M iodine in THF/water/pyridine)

Procedure:

-

Column Installation: Pack a synthesis column with the appropriate starting nucleoside-CPG.

-

Synthesis Program: Program the synthesizer with the desired oligonucleotide sequence and synthesis scale.

-

Cycle Initiation: The synthesizer will automatically perform the four-step cycle for each nucleotide addition:

-

Detritylation: Deliver the deblocking solution to the column for 60-120 seconds, followed by a wash with anhydrous acetonitrile.

-

Coupling: Simultaneously deliver the phosphoramidite and activator solutions to the column and allow to react for 30-180 seconds, followed by an acetonitrile wash.

-

Capping: Deliver the capping solutions to the column for 30-60 seconds, followed by an acetonitrile wash.

-

Oxidation: Deliver the oxidizing solution to the column for 30-60 seconds, followed by an acetonitrile wash.

-

-

Chain Elongation: Repeat the cycle until the full-length oligonucleotide is synthesized.

Protocol 2: Cleavage and Deprotection

Materials:

-

Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)

-

Heating block or oven

Procedure:

-

Cleavage: After synthesis, transfer the solid support to a vial and add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).

-

Incubation: Seal the vial and incubate at a specified temperature (e.g., 55°C) for a set duration (e.g., 8-16 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

-

Recovery: After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

Protocol 3: Purification of Synthetic Oligonucleotides

Materials:

-

Appropriate HPLC column (e.g., reversed-phase or ion-exchange)

-

HPLC system with UV detector

-

Mobile phases (specific to the chosen column and oligonucleotide)

Procedure:

-

Sample Preparation: Dilute the crude oligonucleotide solution in the appropriate mobile phase.

-

HPLC Separation: Inject the sample onto the HPLC system. The full-length product will separate from shorter, failed sequences.

-

Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

-

Desalting: Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

-

Quantification and Analysis: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm and confirm its identity and purity by mass spectrometry.

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of nucleic acids, enabling the production of high-quality, custom DNA and RNA sequences for a myriad of applications in research and drug development.[5] A thorough understanding of the underlying chemistry, the synthesis cycle, and the factors influencing yield and purity is essential for any professional working in this field. The continued refinement of phosphoramidite chemistry and the development of novel protecting groups and synthesis strategies will undoubtedly fuel further innovation in biotechnology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. journalirjpac.com [journalirjpac.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 7. atdbio.com [atdbio.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. genelink.com [genelink.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Di-tert-butyl N,N-diethylphosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a standard protocol for the use of Di-tert-butyl N,N-diethylphosphoramidite as a phosphitylating agent in the solid-phase synthesis of oligonucleotides. This document outlines the chemical principles, a detailed experimental protocol, expected quantitative outcomes, and the necessary workflow diagrams to guide researchers in this application.

Introduction

This compound is a phosphitylating reagent that can be employed in the synthesis of nucleoside phosphoramidites, the key building blocks for automated solid-phase oligonucleotide synthesis.[1] The use of tert-butyl protecting groups on the phosphorus atom offers potential advantages in specific synthetic strategies, although it is not as commonly employed as the standard β-cyanoethyl group. The bulky tert-butyl groups can provide steric hindrance that may influence reactivity and stability. The subsequent removal of these groups requires specific acidic conditions.

The overall process follows the well-established phosphoramidite synthesis cycle, which involves four key steps for each nucleotide addition: detritylation, coupling, capping, and oxidation.[2]

Principle of the Method

The synthesis of oligonucleotides is a cyclic process that builds the desired sequence one nucleotide at a time on a solid support.[3] The process begins with the preparation of a nucleoside phosphoramidite from a protected nucleoside and a phosphitylating agent, in this case, this compound. This custom-made phosphoramidite is then used in an automated synthesizer.

The synthesis cycle can be summarized as follows:

-

Detritylation: The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes a free hydroxyl group for the subsequent coupling reaction.

-

Coupling: The activated nucleoside phosphoramidite, prepared using this compound, is coupled to the free 5'-hydroxyl group of the support-bound nucleoside. This reaction is catalyzed by an activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).

-

Capping: To prevent the growth of failure sequences (oligonucleotides that did not undergo coupling), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection of the tert-butyl groups from the phosphate backbone requires specific acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of a 5'-DMT-Nucleoside-3'-(Di-tert-butyl)phosphoramidite

This protocol describes the initial preparation of the nucleoside phosphoramidite building block.

Materials:

-

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxynucleoside

-

This compound

-

1H-Tetrazole (or other suitable activator like DCI)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Anhydrous Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve the 5'-DMT-protected deoxynucleoside (1 equivalent) in anhydrous dichloromethane.

-

Add 1H-Tetrazole (0.5 equivalents) to the solution and stir under an inert atmosphere (argon or nitrogen).

-

Slowly add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure 5'-DMT-nucleoside-3'-(Di-tert-butyl)phosphoramidite.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general steps for using the prepared phosphoramidite in an automated DNA/RNA synthesizer.

Materials:

-

Prepared 5'-DMT-nucleoside-3'-(Di-tert-butyl)phosphoramidite dissolved in anhydrous acetonitrile.

-

Standard phosphoramidites for other bases (if not using the custom-made one for all).

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

-

Detritylation solution (e.g., 3% Trichloroacetic acid in DCM).

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile).

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF).

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

Anhydrous Acetonitrile for washing.

Procedure:

-

Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.

-

Install the reagent bottles containing the prepared phosphoramidite and other necessary solutions.

-

Initiate the synthesis program, which will automatically perform the four-step cycle for each nucleotide addition as described in the "Principle of the Method" section.

-

Upon completion of the synthesis, the synthesizer will perform a final detritylation (optional, can be left "trityl-on" for purification).

-

The solid support with the synthesized oligonucleotide is then ready for cleavage and deprotection.

Protocol 3: Cleavage and Deprotection

Materials:

-

Solid support with the synthesized oligonucleotide.

-

Concentrated Ammonium Hydroxide.

-

Trifluoroacetic acid (TFA).

-

Triethylsilane (TES) as a scavenger.

-

Acetonitrile.

-

Diethyl ether.

Procedure:

-

Transfer the solid support to a sealed vial.

-

Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

-

Cool the vial and transfer the ammoniacal solution to a new tube.

-

Evaporate the ammonia to dryness.

-

To remove the tert-butyl protecting groups from the phosphate backbone, treat the dried oligonucleotide with a solution of 95% trifluoroacetic acid and 5% triethylsilane in dichloromethane for 1-2 hours at room temperature.

-

Remove the TFA solution by evaporation under a stream of nitrogen.

-

Resuspend the crude oligonucleotide in water.

-

Precipitate the oligonucleotide by adding a salt solution (e.g., sodium acetate) and cold ethanol or by using diethyl ether.

-

Centrifuge to pellet the oligonucleotide, wash with cold ethanol, and dry.

-

The crude oligonucleotide can then be purified by HPLC or PAGE.

Data Presentation

The following tables provide representative quantitative data that can be expected when using this compound in oligonucleotide synthesis. These values are based on typical performance of phosphoramidite chemistry and should be used as a guideline. Actual results may vary depending on the specific sequence, synthesis scale, and instrumentation.

Table 1: Representative Phosphitylation Reaction Yields

| Protected Nucleoside | Phosphitylating Agent | Typical Yield of Phosphoramidite |

| 5'-DMT-dA(Bz) | This compound | 85-95% |

| 5'-DMT-dC(Bz) | This compound | 88-96% |

| 5'-DMT-dG(iBu) | This compound | 82-93% |

| 5'-DMT-dT | This compound | 90-98% |

Table 2: Representative Stepwise Coupling Efficiencies in Automated Synthesis

| Nucleotide Addition | Activator | Typical Coupling Efficiency |

| A | 1H-Tetrazole | >98.5% |

| C | 1H-Tetrazole | >99.0% |

| G | 1H-Tetrazole | >98.0% |

| T | 1H-Tetrazole | >99.0% |

| A | DCI | >99.0% |

| C | DCI | >99.2% |

| G | DCI | >98.8% |

| T | DCI | >99.2% |

Table 3: Representative Overall Yield of Purified Oligonucleotide

| Oligonucleotide Length | Synthesis Scale | Typical Overall Yield (OD Units) |

| 20-mer | 0.2 µmol | 5-10 |

| 20-mer | 1.0 µmol | 25-50 |

| 40-mer | 0.2 µmol | 2-5 |

| 40-mer | 1.0 µmol | 10-25 |

Mandatory Visualization

Caption: Workflow for oligonucleotide synthesis using this compound.

Caption: Logical relationships in the phosphoramidite synthesis cycle.

References

Application Notes and Protocols for the Synthesis of Modified Oligonucleotides Using Di-tert-butyl N,N-diethylphosphoramidite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Di-tert-butyl N,N-diethylphosphoramidite in the synthesis of modified oligonucleotides, with a particular focus on Phosphorodiamidate Morpholino Oligomers (PMOs). PMOs are a class of antisense oligonucleotides that have garnered significant attention for their therapeutic potential, including several FDA-approved drugs.

Introduction

This compound is a key reagent in the phosphoramidite method for oligonucleotide synthesis. This method allows for the stepwise addition of nucleotide monomers to a growing oligonucleotide chain on a solid support. The di-tert-butyl groups serve as protecting groups for the phosphite triester, preventing unwanted side reactions during the synthesis. These protecting groups are subsequently removed during the oxidation step. This chemistry is particularly valuable for the synthesis of modified oligonucleotides where alterations to the phosphate backbone, sugar moiety, or nucleobase are desired to enhance properties such as nuclease resistance, binding affinity, and cellular uptake.

A prime application of this chemistry is in the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs). PMOs are synthetic analogs of nucleic acids where the deoxyribose sugar is replaced by a morpholino ring and the phosphodiester linkages are replaced by phosphorodiamidate linkages. This modification results in a neutral backbone, which imparts high nuclease resistance and a favorable safety profile. PMOs primarily function through a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing, rather than inducing mRNA degradation via RNase H.

Applications of Modified Oligonucleotides

Modified oligonucleotides synthesized using this compound have a wide range of applications in research and drug development:

-

Antisense Therapy: PMOs and other modified oligonucleotides are designed to be complementary to specific mRNA sequences. By binding to the target mRNA, they can prevent the translation of disease-causing proteins. This approach is being explored for a variety of genetic disorders, viral infections, and cancers.

-

Exon Skipping: In certain genetic diseases, such as Duchenne muscular dystrophy (DMD), mutations can lead to the production of non-functional proteins. PMOs can be designed to bind to pre-mRNA and induce the skipping of specific exons during the splicing process, restoring the reading frame and allowing for the production of a partially functional protein.

-

Splicing Modulation: Beyond exon skipping, modified oligonucleotides can be used to modulate the splicing of pre-mRNA in other ways, for example, to promote the inclusion of a specific exon.

-

Target Validation: In drug discovery, antisense oligonucleotides are valuable tools for validating the role of a specific gene in a disease. By knocking down the expression of a target gene, researchers can assess its impact on cellular or disease phenotypes.

-

Diagnostics: Modified oligonucleotides can be used as probes in various diagnostic assays due to their high specificity and binding affinity.

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs). These protocols may require optimization based on the specific sequence, scale of synthesis, and automated synthesizer used.

Protocol 1: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

This protocol outlines the key steps in the automated solid-phase synthesis of PMOs.

1. Solid Support Preparation:

-

Start with a suitable solid support (e.g., controlled pore glass - CPG) functionalized with the first morpholino monomer.

2. Synthesis Cycle: The synthesis proceeds through a series of repeated cycles, with each cycle adding one morpholino monomer to the growing chain.

3. Cleavage and Deprotection:

-

Reagent: 30% aqueous ammonia.

-

Procedure: After the final synthesis cycle, the solid support is treated with aqueous ammonia to cleave the synthesized PMO from the support and remove the protecting groups from the nucleobases.

-

Conditions: 55°C for 16 hours (room temperature for thymine-only oligomers).

4. Purification:

-

The crude PMO is purified using techniques such as High-Performance Liquid Chromatography (HPLC) or solid-phase extraction.

Quantitative Data Summary

The efficiency of PMO synthesis is influenced by various factors, including the choice of coupling activators, bases, reaction time, and temperature. The following tables summarize key quantitative data from optimization studies.

Table 1: Optimization of Coupling Conditions for PMO Synthesis [1]

| Parameter | Condition | Observation |

| Organic Base | N-ethylmorpholine (NEM) | Optimal performance. |

| N,N-Diisopropylethylamine (DIPEA) | Lower efficiency compared to NEM. | |

| 2,6-Lutidine | Formation of side products. | |

| Additive | Lithium Iodide (LiI) | Significantly boosts coupling efficiency. |

| Lithium Bromide (LiBr) | Effective, but may require longer reaction times. | |

| 5-ethylthio-1H-tetrazole (ETT) | Commonly used activator with good efficiency.[2][3] | |

| Iodine | Can also be used as an efficient coupling agent.[3] | |

| Reaction Temperature | 30 °C | Optimal temperature for the coupling reaction. |

| Reaction Duration | 90 minutes | Sufficient time for efficient coupling. |

Table 2: Comparison of Synthesis Chemistries and Coupling Activators [3]

| Synthesis Chemistry | Protecting Group | Coupling Activator | Coupling Time per Cycle | Overall Yield (for 25-mer) |

| Trityl-based | Trityl (Tr) | ETT or Iodine | 45 minutes | >20% |

| Fmoc-based | Fmoc | ETT or Iodine | 45 minutes | >20% |

| LiBr-mediated | Trityl (Tr) | LiBr | ~2 hours | Lower than ETT/Iodine mediated |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for PMO Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a Phosphorodiamidate Morpholino Oligomer.

Caption: Workflow for solid-phase synthesis of PMOs.

Signaling Pathway: PMO-mediated Targeting of MYC in Burkitt's Lymphoma

This diagram illustrates the mechanism of action of an antisense PMO designed to target the MYC oncogene, a key driver in Burkitt's lymphoma.

Caption: PMO targeting of MYC mRNA in Burkitt's Lymphoma.

References

- 1. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Coupling Reaction of Di-tert-butyl N,N-diethylphosphoramidite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coupling reaction conditions for Di-tert-butyl N,N-diethylphosphoramidite, a key reagent in the phosphitylation of alcohols, particularly in the context of peptide and oligonucleotide synthesis. This document offers detailed experimental protocols, data on reaction parameters, and visualizations to guide researchers in optimizing their synthetic strategies.

Introduction

This compound is a highly reactive phosphitylating agent used to introduce a di-tert-butyl phosphite group to hydroxyl moieties. This reaction is a critical step in the synthesis of phosphopeptides and modified oligonucleotides, where the bulky tert-butyl protecting groups offer stability and are readily removed under acidic conditions. The efficiency of the coupling reaction is highly dependent on the choice of activator, solvent, reaction time, and temperature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₈NO₂P |

| Molecular Weight | 249.33 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 39-41 °C at 0.3 mmHg |

| Density | 0.896 g/mL at 25 °C |

| Refractive Index | n20/D 1.434 |

| Storage Temperature | 2-8°C |

| Stability | Moisture sensitive |

Coupling Reaction: Mechanism and Key Parameters

The coupling of this compound to an alcohol proceeds via an acid-catalyzed nucleophilic substitution. An activator, typically a weak acid, protonates the nitrogen atom of the phosphoramidite, making the phosphorus atom more electrophilic. The hydroxyl group of the substrate then attacks the phosphorus center, displacing the diethylamine to form a phosphite triester intermediate. Subsequent oxidation converts the phosphite triester to the more stable phosphate triester.

Activators

The choice of activator is crucial for achieving high coupling efficiency. Several activators are commonly used in phosphoramidite chemistry, with varying levels of acidity and nucleophilicity. While specific comparative data for this compound is limited in the available literature, general principles of phosphoramidite chemistry can be applied.

| Activator | Typical Concentration | Coupling Time (General) | Notes |

| 1H-Tetrazole | 0.45 M in Acetonitrile | 10-15 minutes | Standard, widely used activator.[1] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M in Acetonitrile | Can be 2x faster than 1H-Tetrazole | Less acidic and more nucleophilic than tetrazole, often resulting in higher yields, especially for hindered substrates.[1][2][3] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile | Faster than 1H-Tetrazole | More acidic than 1H-Tetrazole, popular for RNA synthesis.[1][4] |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M in Acetonitrile | 3 minutes (for TBDMS-RNA) | More acidic than ETT, also commonly used in RNA synthesis.[1][4][5] |

Note: Higher activator concentrations may be necessary for sterically hindered phosphoramidites to achieve acceptable coupling efficiencies.[6] It is recommended to perform an optimization experiment, such as an activator titration, for new or challenging substrates.[6]

Experimental Protocols

The following protocols are based on established methods for phosphitylation using this compound and related phosphoramidites. Researchers should optimize these protocols for their specific substrates and equipment.

General Protocol for Phosphitylation of a Protected Serine Residue in Solid-Phase Peptide Synthesis

This protocol is adapted from the work of Perich et al. (1996) on the phosphorylation of resin-bound peptides.

Materials:

-

Fmoc-protected peptide-resin containing a free serine hydroxyl group

-

This compound

-

1H-Tetrazole (0.45 M in anhydrous acetonitrile)

-

Anhydrous acetonitrile

-

Anhydrous Dichloromethane (DCM)

-

Oxidizing solution (e.g., 0.1 M iodine in THF/pyridine/water)

-

Washing solvents (DMF, DCM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere.

-

Phosphitylation:

-

Prepare a solution of this compound (e.g., 5-10 equivalents relative to the resin loading) and 1H-Tetrazole solution (e.g., 20-40 equivalents) in anhydrous acetonitrile.

-

Add the phosphitylating mixture to the resin and agitate at room temperature for 1-2 hours.

-

-

Washing: After the coupling reaction, thoroughly wash the resin with anhydrous acetonitrile and then with anhydrous DCM to remove excess reagents.

-

Oxidation:

-

Add the oxidizing solution to the resin and agitate for 30 minutes at room temperature.

-

Wash the resin extensively with DCM, DMF, and finally with DCM.

-

-

Cleavage and Deprotection: Cleave the phosphopeptide from the resin and remove the protecting groups using a suitable cleavage cocktail (e.g., TFA-based).

Workflow for Protocol 4.1

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Insufficient equivalents of reagents- Short reaction time- Steric hindrance at the coupling site | - Use fresh, high-quality reagents- Increase the equivalents of phosphoramidite and activator- Increase the reaction time- Switch to a more potent activator like DCI |

| Side Reactions | - Presence of water in the reaction | - Use anhydrous solvents and reagents- Perform the reaction under a dry, inert atmosphere |

| Incomplete Oxidation | - Insufficient oxidizing agent- Short oxidation time | - Increase the concentration or volume of the oxidizing solution- Extend the oxidation time |

Conclusion

The successful coupling of this compound is a critical step for the synthesis of molecules containing di-tert-butyl phosphite moieties. Careful selection of the activator and adherence to anhydrous reaction conditions are paramount for achieving high yields. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of peptide and oligonucleotide chemistry, enabling them to effectively utilize this versatile phosphitylating reagent. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]